Androisoxazole

概要

説明

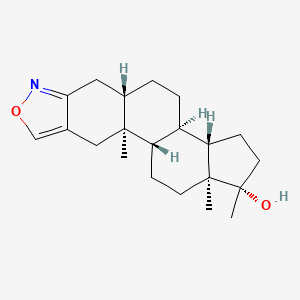

アンドロイソキサゾールは、ジヒドロテストステロンの 17α-アルキル化誘導体であり、Androxan、Neo-Ponden、Neo-Pondus などのさまざまなブランド名で販売されています 。この化合物は、主に筋肉の成長を促進し、身体的なパフォーマンスを高める同化作用のために使用されています。

準備方法

合成経路と反応条件

アンドロイソキサゾールの合成は、通常、アルキンとニトリルオキシドの環状付加反応を含みます。 この反応は、銅 (I) またはルテニウム (II) によって触媒されてイソキサゾール環を形成します 。 反応条件は、しばしばクロロホルムまたは水などの溶媒を必要とし、収率と純度を改善するために最適化することができます .

工業的製造方法

アンドロイソキサゾールの工業的製造は、同様の合成経路に従いますが、より大規模です。 コストと環境への影響を軽減するために、金属を含まない合成経路も検討されています 。 これらの方法には、塩基触媒による縮合反応やその他の環境に優しい技術を使用して、化合物を効率的に生成することが含まれます .

化学反応の分析

反応の種類

アンドロイソキサゾールは、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、さまざまな誘導体を形成するために酸化することができます。

還元: 還元反応は、イソキサゾール環上の官能基を修飾することができます。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、さまざまな求核剤などがあります。 反応条件は、通常、目的の生成物が生成されるように、制御された温度と特定の溶媒を必要とします .

生成される主な生成物

これらの反応から生成される主な生成物には、さまざまな置換イソキサゾール誘導体があり、異なる生物学的活性と特性を持つ可能性があります .

科学研究の応用

アンドロイソキサゾールは、次のような幅広い科学研究の応用を持っています。

化学: 他の複雑な分子の合成のためのビルディングブロックとして使用されます。

生物学: 細胞プロセスと遺伝子発現への影響について研究されています。

医学: 筋萎縮性疾患やその他の病気の治療における潜在的な治療的用途について調査されています。

科学的研究の応用

Androisoxazole has a wide range of scientific research applications, including:

Chemistry: Used as a building block for synthesizing other complex molecules.

Biology: Studied for its effects on cellular processes and gene expression.

Medicine: Investigated for its potential therapeutic uses in treating muscle wasting diseases and other conditions.

Industry: Used in the development of performance-enhancing drugs and supplements.

作用機序

アンドロイソキサゾールの作用機序には、体内のアンドロゲン受容体との相互作用が含まれます。それはこれらの受容体に結合し、筋肉の成長やその他の同化作用を促進する特定の遺伝子の活性化につながります。 この化合物は、タンパク質合成や筋肉修復に関与するさまざまな分子経路にも影響を与えます .

類似化合物との比較

アンドロイソキサゾールは、スタノゾロール、フラザボール、プロスタノゾール、ダナゾールなどの他の同化ステロイドに似ています。 A環に融合されたピラゾール環ではなく、イソキサゾール環を持っていることが特徴です 。この構造上の違いは、その独特な生物学的活性と特性に貢献しています。

類似化合物のリスト

- スタノゾロール

- フラザボール

- プロスタノゾール

- ダナゾール

生物活性

Androisoxazole, chemically known as 17β-hydroxy-17α-methylandrostano[3,2-c]isoxazole, is an anabolic steroid derivative that has garnered interest for its potential biological activities. This article explores its pharmacological properties, particularly focusing on its anticancer effects, metabolic modifications, and other biological activities.

This compound belongs to a class of compounds known as anabolic steroids, which are synthetic derivatives of testosterone. The unique isoxazole ring in its structure enhances its binding affinity to androgen receptors, potentially leading to various biological effects. Its mechanism of action primarily involves the modulation of gene expression related to muscle growth and metabolism.

Biological Activities

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. A notable investigation assessed its effects on various cancer cell lines, including prostate cancer cells (PC-3) and breast cancer cells (MCF-7). The study revealed that this compound exhibits significant antiproliferative activity against these cancer cells, inducing apoptosis at specific concentrations.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | PC-3 | 10 | Induces apoptosis via caspase activation |

| This compound | MCF-7 | 15 | Inhibits cell cycle progression |

The presence of a hydroxyl group at position C-17 was found to enhance the compound's potency, suggesting that structural modifications can significantly influence its biological activity .

2. Modifications in Metabolism

This compound has been shown to induce modifications in nitrogen metabolism in subjects with chronic pulmonary diseases. This suggests a potential role in metabolic regulation, although the exact pathways remain to be fully elucidated. The compound's effects on nitrogen metabolism could have implications for muscle wasting conditions often associated with chronic illnesses .

3. Other Biological Activities

In addition to its anticancer properties, this compound may exhibit various other biological activities:

- Antioxidant Activity : Some studies suggest that it may possess antioxidant properties, contributing to cellular protection against oxidative stress.

- Anti-inflammatory Effects : Preliminary data indicate that this compound might modulate inflammatory pathways, although further research is necessary to confirm these effects.

Case Studies

A case study involving a patient with acquired C1 inhibitor deficiency highlighted the potential implications of this compound in managing hormonal imbalances and related symptoms. This case illustrated the compound's ability to influence metabolic pathways and hormonal levels, warranting further investigation into its therapeutic applications .

Research Findings

A comprehensive review of literature reveals several key findings regarding the biological activity of this compound:

- In Vitro Studies : Various in vitro assays have demonstrated its cytotoxic effects on multiple cancer cell lines.

- Structure-Activity Relationship (SAR) : Research indicates that modifications to the steroid structure can lead to enhanced biological activities, particularly in anticancer applications.

- Clinical Implications : Given its anabolic properties, this compound may hold promise for therapeutic use in conditions characterized by muscle wasting or hormonal deficiencies.

特性

IUPAC Name |

(1S,2S,10S,13R,14S,17S,18S)-2,17,18-trimethyl-6-oxa-7-azapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4,7-dien-17-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31NO2/c1-19-11-13-12-24-22-18(13)10-14(19)4-5-15-16(19)6-8-20(2)17(15)7-9-21(20,3)23/h12,14-17,23H,4-11H2,1-3H3/t14-,15+,16-,17-,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSYTUNFHWYMMHU-IYRCEVNGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2(C)O)CCC4C3(CC5=CON=C5C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CC[C@@H]4[C@@]3(CC5=CON=C5C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40957423 | |

| Record name | Androisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40957423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

360-66-7 | |

| Record name | Androisoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=360-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Androisoxazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000360667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Androisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40957423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ANDROISOXAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6WRG30P3CG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。